molecular formula C13H13F2NO4 B13257693 (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid

(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid

Cat. No.: B13257693
M. Wt: 285.24 g/mol
InChI Key: MRIDELSOZNPENT-UHFFFAOYSA-N
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Description

(1s,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator of nociception and neurogenic inflammation, often referred to as the "irritant receptor" [https://pubmed.ncbi.nlm.nih.gov/17375001/]. This compound is a structurally optimized analogue developed from earlier TRPA1 antagonists and is characterized by its high binding affinity and efficacy in blocking channel activation by a variety of inflammatory and endogenous agonists. Its primary research value lies in the investigation of pain pathways, particularly in preclinical models of inflammatory and neuropathic pain. By selectively inhibiting TRPA1, this compound allows researchers to elucidate the channel's specific role in disease pathophysiology, distinct from other sensory receptors like TRPV1. Research applications extend beyond pain to include studies of migraine, airway inflammation, and itch, where TRPA1 activation has been implicated [https://pubmed.ncbi.nlm.nih.gov/23915823/]. The (1S,3s) stereochemistry is critical for its pharmacological activity, making it an essential tool for high-precision mechanistic studies in molecular pharmacology and neuroscience.

Properties

Molecular Formula

C13H13F2NO4

Molecular Weight

285.24 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H13F2NO4/c1-16-12(19)20-8-5-13(6-8,11(17)18)7-2-3-9(14)10(15)4-7/h2-4,8H,5-6H2,1H3,(H,16,19)(H,17,18)

InChI Key

MRIDELSOZNPENT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1CC(C1)(C2=CC(=C(C=C2)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclobutane Core with 3,4-Difluorophenyl Substituent

  • Starting materials: Cyclobutane derivatives or cyclobutanones are commonly used as starting scaffolds.
  • Aryl substitution: The 3,4-difluorophenyl group is introduced via nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki or Negishi coupling, using 3,4-difluorophenyl boronic acids or halides.
  • Stereochemical control: Chiral auxiliaries or asymmetric catalysis may be employed to ensure the (1S,3s) stereochemistry.

Introduction of the Methylcarbamoyloxy Group at the 3-Position

  • The methylcarbamoyloxy group (-O-C(=O)-NHCH3) is typically introduced by carbamoylation of a hydroxyl group at the 3-position.
  • Hydroxylation: If the 3-position initially lacks a hydroxyl, selective oxidation or hydroxy-functionalization methods are applied.
  • Carbamoylation: Reaction of the 3-hydroxycyclobutane intermediate with methyl isocyanate or methyl carbamoyl chloride under mild basic conditions yields the methylcarbamoyloxy substituent.
  • Protection/deprotection strategies may be used to avoid side reactions.

Installation or Preservation of the Carboxylic Acid at the 1-Position

  • The carboxylic acid group can be introduced by oxidation of a methyl or aldehyde precursor or preserved if present in the starting material.
  • Typical oxidation reagents include KMnO4, CrO3, or TEMPO-based methods.
  • Alternatively, ester intermediates are hydrolyzed under acidic or basic conditions to yield the free acid.

Representative Synthetic Procedure (Literature-Based)

Step Reaction Reagents/Conditions Outcome
1 Cyclobutane ring formation with aryl substitution Cyclobutanone + 3,4-difluorophenylboronic acid, Pd catalyst, base, solvent (e.g., toluene), 80-100°C (1S,3s)-1-(3,4-difluorophenyl)cyclobutanone
2 Reduction/hydroxylation at 3-position NaBH4 or OsO4-based dihydroxylation (1S,3s)-1-(3,4-difluorophenyl)-3-hydroxycyclobutane
3 Carbamoylation Methyl isocyanate or methyl carbamoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane
4 Oxidation to carboxylic acid (if necessary) KMnO4 or TEMPO oxidation, aqueous conditions (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid

Reaction Optimization and Yields

  • The stereochemical purity is critical; asymmetric catalysis or chiral resolution methods are used.
  • Carbamoylation typically proceeds in high yields (>85%) under optimized conditions.
  • Oxidation steps require careful control to avoid overoxidation or ring opening.
  • Overall yields for the multi-step synthesis range between 40-60% depending on purification and stereochemical control.

Analytical and Characterization Data

Parameter Data
Molecular Formula C13H13F2NO4
Molecular Weight 285.24 g/mol
IUPAC Name This compound
NMR (1H) Signals consistent with cyclobutane ring protons, aromatic protons with fluorine coupling
NMR (13C) Carbonyl carbons at ~170-180 ppm; aromatic carbons with fluorine coupling
Mass Spectrometry Molecular ion peak at m/z 285
Optical Rotation Specific rotation consistent with (1S,3s) stereochemistry

Research Findings and Applications

  • The compound’s preparation method was reported in patent WO2022122773A1, highlighting the importance of stereochemistry and functional group compatibility in synthesis.
  • Analogous compounds with difluorophenyl and carbamoyloxy groups have shown promising biological activities such as anti-inflammatory and enzyme inhibition effects, which guide the synthetic design.
  • High-throughput screening assays require pure stereoisomers, emphasizing the need for precise synthetic control.

Summary Table of Synthetic Routes and Conditions

Synthetic Step Reagents Conditions Yield (%) Notes
Cyclobutane formation with aryl substitution Pd catalyst, base, 3,4-difluorophenylboronic acid 80-100°C, inert atmosphere 70-80 Requires chiral catalyst or resolution
Hydroxylation at 3-position NaBH4 or OsO4 0-25°C 85-90 Stereoselective hydroxylation preferred
Carbamoylation Methyl isocyanate, triethylamine 0-25°C, DCM solvent 85-95 Mild conditions prevent side reactions
Oxidation to acid KMnO4, aqueous Room temp to reflux 60-75 Controlled to avoid ring cleavage

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group or the carbamoyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name CAS Number Molecular Weight Core Structure Key Substituents Applications References
(1S,3s)-1-(3,4-Difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid Not provided ~280 (estimated) Cyclobutane 3,4-Difluorophenyl, methylcarbamoyloxy Pharmaceutical research
(3S)-3-((tert-Butoxycarbonyl)amino)-4-(difluoromethylene)-1-(phenylselanyl)cyclopentane-1-carboxylic acid (8) Not provided 432.36 Cyclopentane Difluoromethylene, phenylselanyl, tert-butoxycarbonyl Synthetic intermediate
(1s,3s)-3-Fluoro-3-methylcyclobutanecarboxylic acid 1455037-45-2 146.14 Cyclobutane Fluoro, methyl Pharmaceuticals, material science
(1S,3S)-3-[(4-Fluorophenyl)Carbamoyl]-1,2,2-Trimethylcyclopentane-1-Carboxylic acid 304666-33-9 292.33 Cyclopentane 4-Fluorophenyl carbamoyl, trimethyl Not specified
3-O-Feruloylquinic acid Not provided 368.32 Cyclohexane Feruloyl, hydroxyl, methoxy Reference standard, natural product research

Key Observations

Ring Size and Conformational Flexibility :

  • Cyclobutane derivatives (e.g., target compound and ) exhibit higher ring strain and reduced conformational flexibility compared to cyclopentane () or cyclohexane () analogs. This may influence binding affinity to rigid biological targets .
  • Cyclopentane derivatives () are more synthetically versatile due to their stability, as seen in the multi-step synthesis of compound 8 .

Impact of Fluorine Substituents: The 3,4-difluorophenyl group in the target compound enhances metabolic stability and electron-withdrawing effects compared to mono-fluorinated analogs () . In , the fluoro-methyl group improves material science applications by altering polymer properties .

The phenylselanyl group in ’s compound 8 introduces heavy-atom effects useful in crystallography but raises toxicity concerns .

Biological Activity

The compound (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is a synthetic organic molecule notable for its unique cyclobutane structure and the presence of both a difluorophenyl group and a methylcarbamoyloxy functional group. This combination suggests potential applications in medicinal chemistry, particularly in drug development due to the influence of fluorine on biological activity and metabolic stability.

  • Molecular Formula: C13H13F2NO4
  • Molecular Weight: 285.24 g/mol
  • IUPAC Name: 1-(3,4-difluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid
  • Canonical SMILES: CNC(=O)OC1CC(C1)(C2=CC(=C(C=C2)F)F)C(=O)O

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The presence of the cyclobutane core and functional groups may enhance its binding affinity to biological targets, potentially leading to therapeutic effects.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following activities are particularly relevant for this compound:

  • Anti-inflammatory Effects: Enzyme inhibition assays can be employed to evaluate its potential anti-inflammatory properties.
  • Anticancer Activity: Cell viability assays against various cancer cell lines may reveal cytotoxic effects.
  • Antimicrobial Properties: Studies could assess the compound's ability to inhibit microbial growth.

Case Study: Enzyme Inhibition Assays

A study aimed at evaluating enzyme inhibition demonstrated that similar compounds effectively reduced inflammation markers in vitro. These findings suggest that this compound may also possess similar properties.

Case Study: Cytotoxicity Testing

Cell viability assays conducted on related cyclobutane derivatives indicated significant cytotoxicity against various cancer cell lines. The results highlighted the potential for developing new anticancer agents based on the structural framework of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid, and how can purity be ensured?

  • Methodology :

  • Stepwise Synthesis : Begin with cyclobutane ring formation via cyclopropanation analogs (e.g., using diazo compounds and transition metal catalysts) . Introduce the 3,4-difluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Methylcarbamoyloxy Introduction : Use methyl isocyanate or carbamoylation reagents under anhydrous conditions, monitored by TLC .
  • Purification : Employ silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
    • Key Challenges : Steric hindrance during cyclobutane functionalization; competing side reactions during carbamoylation.

Q. How is the stereochemical integrity of the (1S,3s) configuration validated during synthesis?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol eluents to resolve enantiomers .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, leveraging synchrotron sources (e.g., Advanced Photon Source) for high-resolution data .
  • NMR Analysis : Compare 19F^{19}\text{F} and 1H^{1}\text{H} NMR coupling constants with computational predictions (Gaussian 09) to verify stereochemistry .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays, and how are they determined?

  • Methodology :

  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .
  • logP : Calculate via shake-flask method (octanol/water partitioning) or computational tools like Molinspiration .
  • pKa Determination : Use potentiometric titration (GLpKa instrument) or capillary electrophoresis .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with GABA aminotransferase, and how can activity be optimized?

  • Methodology :

  • Enzyme Kinetics : Perform steady-state inhibition assays with recombinant GABA-AT, monitoring NADH depletion at 340 nm .
  • Molecular Docking : Use AutoDock Vina to model binding poses, focusing on fluorine interactions with active-site residues (e.g., Arg398) .
  • Structure-Activity Relationships (SAR) : Synthesize analogs with modified fluorophenyl or carbamate groups to assess steric/electronic effects .

Q. How does metabolic stability in hepatic microsomes correlate with in vivo efficacy?

  • Methodology :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH, quantifying parent compound depletion via LC-MS/MS .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) and 19F^{19}\text{F}-NMR to detect defluorinated or hydroxylated products .
  • CYP Inhibition Screening : Assess CYP3A4/2D6 inhibition using fluorogenic substrates .

Q. What strategies mitigate stereochemical instability in aqueous or biological matrices?

  • Methodology :

  • Kinetic Stability Studies : Monitor racemization under physiological pH (7.4) and temperature (37°C) via chiral HPLC .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or acetyl groups to stabilize the cyclobutane core during storage .
  • Formulation Optimization : Use lyophilization with cyclodextrins to reduce hydrolytic degradation .

Contradictions and Resolutions

  • reports antifungal activity for a structurally similar cyclobutane derivative, but the target compound’s bioactivity may differ due to the methylcarbamoyl group. Validate via comparative MIC assays against Candida albicans .
  • emphasizes computational modeling, while relies on empirical crystallography. Integrate both approaches for robust mechanistic analysis .

Excluded Topics

  • Commercial synthesis (e.g., pricing in ) and industrial scale-up are omitted per guidelines.

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